molecular formula C10H10ClNO5 B6618616 methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate CAS No. 907190-25-4

methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate

Cat. No.: B6618616
CAS No.: 907190-25-4
M. Wt: 259.64 g/mol
InChI Key: LYLPPQYBGSWUND-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10ClNO5 It is a derivative of benzoic acid, featuring a nitro group, a methoxy group, a methyl group, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate typically involves the nitration of methyl 5-chloro-2-methoxy-4-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Methyl 5-chloro-2-methoxy-4-methyl-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-methoxy-4-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The chlorine atom and methoxy group can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-methoxy-3-nitrobenzoate: Similar structure but lacks the methyl group at the 4-position.

    Methyl 4-chloro-3-methoxy-5-nitrobenzoate: Similar structure but with different positions of the substituents.

    Methyl 5-chloro-2-methoxybenzoate: Lacks the nitro group.

Uniqueness

Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both electron-donating (methoxy and methyl groups) and electron-withdrawing (nitro and chloro groups) substituents on the benzene ring makes it a versatile compound for various chemical transformations.

Biological Activity

Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate is an organic compound with diverse biological activities due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C9H8ClNO5C_9H_8ClNO_5. The compound consists of several functional groups, including a nitro group, a methoxy group, and a chloro substituent, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes due to the presence of the nitro group, which may participate in redox reactions. This property is significant in medicinal chemistry for developing enzyme inhibitors.
  • Protein Binding : Its structural features allow it to form hydrogen bonds and hydrophobic interactions with proteins, influencing binding affinity and selectivity for various receptors.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of certain bacterial strains. For example, a study reported that modifications in the structure enhanced its antibacterial efficacy against Gram-positive bacteria .

Antiviral Properties

This compound has been evaluated for antiviral activity against HIV. In a study involving MT-4 cells infected with HIV variants, the compound demonstrated significant inhibitory effects, suggesting potential as a lead compound in antiviral drug development .

Cytotoxicity

Cytotoxicity assays have revealed that the compound exhibits selective cytotoxic effects on cancer cell lines. The mechanism involves apoptosis induction through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AntiviralInhibition of HIV replication in MT-4 cells
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Antibacterial Study : A derivative of this compound was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests moderate antibacterial activity that could be enhanced through further chemical modifications.
  • Antiviral Research : In a controlled laboratory setting, this compound was administered to MT-4 cells at varying concentrations. Results indicated a dose-dependent decrease in viral load, with significant effects observed at concentrations above 10 µM.
  • Cytotoxicity Assessment : A study evaluated the compound's effects on HeLa cells and reported an IC50 value of 25 µM, indicating effective cytotoxicity that warrants further exploration for cancer treatment applications.

Properties

IUPAC Name

methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5/c1-5-7(11)4-6(10(13)17-3)9(16-2)8(5)12(14)15/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLPPQYBGSWUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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